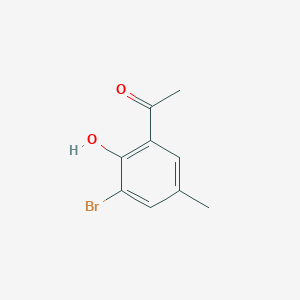
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
Overview
Description
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C9H9BrO2 and a molecular weight of 227.07 g/mol. This compound is also known as 3-Bromo-2-hydroxy-5-methylphenyl ethanone or 3-Bromo-2'-hydroxy-5'-methylacetophenone.
Scientific Research Applications
Molecular Docking and ADMET Studies
Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound to 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, has been studied for its antimicrobial properties. Molecular docking techniques have been utilized to assess the compound's binding efficacy with proteins in Staphylococcus aureus. Additionally, ADMET studies revealed its compliance with Lipinski’s rule of five, suggesting good drug-likeness properties. The molecule displayed significant binding affinities with specific proteins like Dehydrosqualene synthase and Dihydrofolate reductase, which indicates potential for pharmaceutical applications (Medicharla et al., 2022).
Chemical Synthesis and Optimization
A study on the synthesis of a structurally similar compound, (2-Hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, revealed the optimization of reaction conditions leading to significant yields. This research contributes to the broader understanding of chemical synthesis processes relevant to compounds like 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, highlighting the importance of optimizing reaction conditions for efficient production (Zhou, 2010).
Biological Activities of Related Compounds
Research on benzyl phenyl ketone derivatives, structurally akin to 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, has demonstrated significant biological activities, including antibacterial and anti-inflammatory effects. These studies indicate that compounds with similar structures may have potential as therapeutic agents in treating various health conditions (Vásquez-Martínez et al., 2019).
Novel Compound Isolation and Characterization
The isolation of novel compounds from natural sources, such as the new compound 1-(3-Hydroxy-4-methoxy-5-methylphenyl)ethanone from Lamprothamnus zanguebaricus, showcases the potential for discovering new molecules with unique properties. Such research expands the chemical diversity and potential applications of compounds related to 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone (Khan et al., 2003).
properties
IUPAC Name |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARNHPPXNXRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456655 | |
| Record name | 2'-Hydroxy-3'-bromo-5'methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone | |
CAS RN |
56609-15-5 | |
| Record name | 2'-Hydroxy-3'-bromo-5'methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

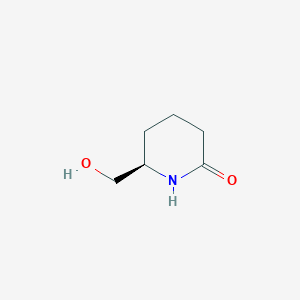
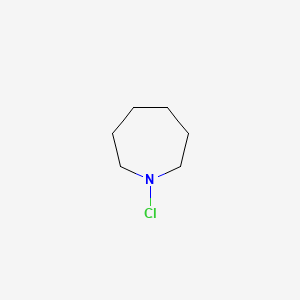

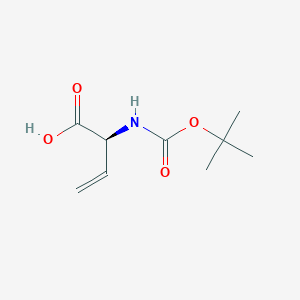
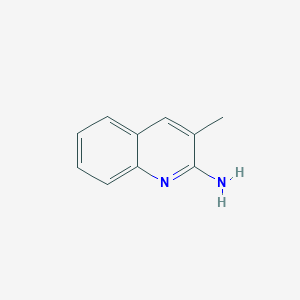
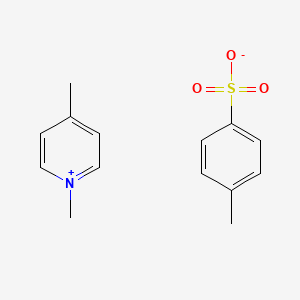
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)
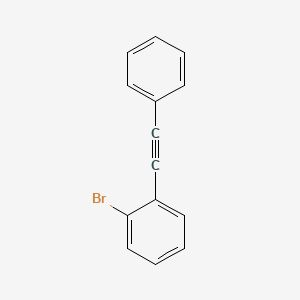
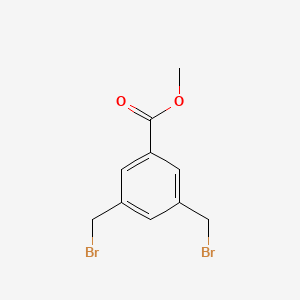
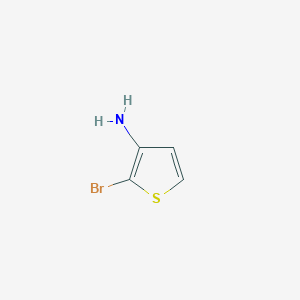
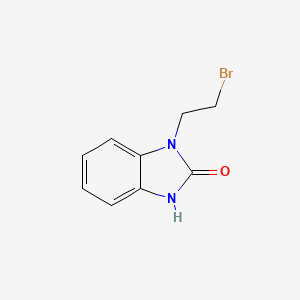
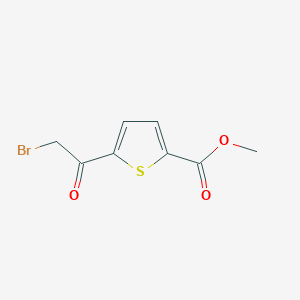
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)